Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate
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Overview
Description
Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a nitrophenyl group, a piperidinyl group, and an oxobutanoate moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the following steps:
Amination: The conversion of the nitro group to an amino group.
Coupling Reaction: The formation of the amide bond between the amino group and the oxobutanoate moiety.
Cyclization: The formation of the piperidinyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the aromatic ring or the piperidinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(2-(4-amino-4-methylpiperidin-1-yl)thiazol-4-yl)-2-naphthoate: Shares structural similarities with the presence of a piperidinyl group.
Imidazole Derivatives: Contain similar heterocyclic structures and exhibit diverse biological activities.
Thiazole Derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C18H25N3O5 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 4-(4-methyl-2-nitroanilino)-3-(4-methylpiperidin-1-yl)-4-oxobutanoate |
InChI |
InChI=1S/C18H25N3O5/c1-12-6-8-20(9-7-12)16(11-17(22)26-3)18(23)19-14-5-4-13(2)10-15(14)21(24)25/h4-5,10,12,16H,6-9,11H2,1-3H3,(H,19,23) |
InChI Key |
QCFINVNXBNIQLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CC(=O)OC)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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